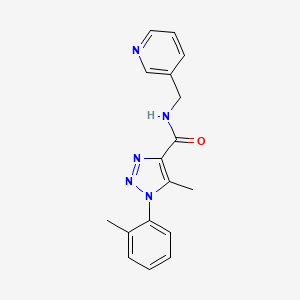
N,N'-(9H-fluorene-9,9-diyldi-4,1-phenylene)di(1-naphthamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(9H-fluorene-9,9-diyldi-4,1-phenylene)di(1-naphthamide), commonly known as FND, is a fluorescent probe that has been extensively used in scientific research. FND has unique photophysical properties, making it an ideal tool for studying various biological processes.
Mécanisme D'action
FND functions as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. Upon excitation with UV light, FND undergoes an intramolecular charge transfer (ICT) process, resulting in the emission of blue-green fluorescence. The PET process is dependent on the environment surrounding FND, making it an ideal tool for studying various biological processes.
Biochemical and Physiological Effects:
FND has been shown to have low cytotoxicity and is biocompatible, making it an ideal tool for studying biological processes in living cells. FND has also been shown to be stable under physiological conditions, making it an ideal tool for long-term imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FND is its unique photophysical properties, making it an ideal tool for studying various biological processes. FND is also biocompatible and has low cytotoxicity, making it an ideal tool for studying biological processes in living cells. However, one of the limitations of FND is its high cost compared to other fluorescent probes.
Orientations Futures
There are many future directions for the use of FND in scientific research. One possible direction is the development of FND-based biosensors for the detection of various biomolecules. Another possible direction is the development of FND-based imaging probes for the early detection of cancer. Additionally, the use of FND in combination with other imaging techniques, such as magnetic resonance imaging (MRI), could lead to the development of new diagnostic tools for various diseases.
Méthodes De Synthèse
The synthesis of FND involves the reaction between 9,9-dibromo-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene and 4-aminobenzonitrile in the presence of a palladium catalyst. The reaction yields FND as a yellow solid with a high yield of 86%.
Applications De Recherche Scientifique
FND has been widely used in scientific research due to its unique photophysical properties. FND emits blue-green fluorescence upon excitation with UV light, making it an ideal tool for studying various biological processes. FND has been used to study protein-protein interactions, enzyme activity, and cellular imaging. FND has also been used to study the behavior of cancer cells and the efficacy of anti-cancer drugs.
Propriétés
IUPAC Name |
N-[4-[9-[4-(naphthalene-1-carbonylamino)phenyl]fluoren-9-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H32N2O2/c50-45(41-19-9-13-31-11-1-3-15-37(31)41)48-35-27-23-33(24-28-35)47(43-21-7-5-17-39(43)40-18-6-8-22-44(40)47)34-25-29-36(30-26-34)49-46(51)42-20-10-14-32-12-2-4-16-38(32)42/h1-30H,(H,48,50)(H,49,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGJTCVXUQHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5162625.png)
![2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5162626.png)
![phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5162644.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-pyrrolidinone](/img/structure/B5162656.png)



![1-(3-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5162690.png)
![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)